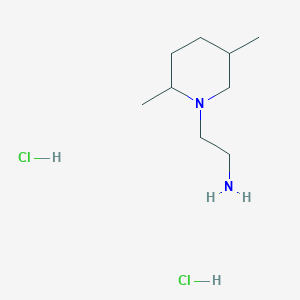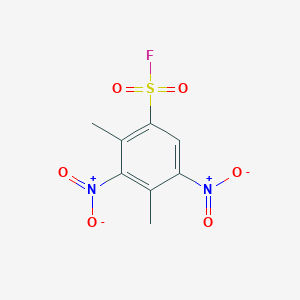
(H-Gly-Cys-OH)2
Übersicht
Beschreibung
The compound (H-Gly-Cys-OH)2 is a dipeptide found in plasma and urine. It is generated during the catabolism of glutathione. Cysteinylglycine has been suggested to induce oxidative stress and lipid peroxidation, leading to the development of human cancers .
Synthesis Analysis
The synthesis of peptides like (H-Gly-Cys-OH)2 is typically achieved through Fmoc solid-phase peptide synthesis (SPPS). This method is preferred due to the availability of high-quality Fmoc building blocks at low cost, which is a result of the economies of scale arising from the current multiton production of therapeutic peptides by Fmoc SPPS .
Molecular Structure Analysis
The molecular structure of (H-Gly-Cys-OH)2 can be analyzed using tools like PepDraw or ChemSpider . These tools can provide insights into the primary structure of the peptide and calculate theoretical peptide properties.
Chemical Reactions Analysis
The chemical reactions involving (H-Gly-Cys-OH)2 can be complex. For instance, the peptide ligation in water, which is a key reaction in both chemistry and biology, can be achieved through a chemoselective, high-yielding α-aminonitrile ligation that exploits only prebiotically plausible molecules .
Physical And Chemical Properties Analysis
The physical and chemical properties of (H-Gly-Cys-OH)2 can be obtained from databases like PubChem and Chemsrc . For instance, the molecular formula of (H-Gly-Cys-OH)2 is C10H18N4O6S2 and its molecular weight is 354.4 .
Wissenschaftliche Forschungsanwendungen
-
Antioxidant Peptides
- H-Gly-Cys-OH is a dipeptide that can be found in plasma and urine and is generated during the catabolism of glutathione . It has been suggested to induce oxidative stress and lipid peroxidation .
- Antioxidant peptides are currently a hotspot in food science, pharmaceuticals, and cosmetics . They have broad applications in food manufacture, therapy, and the cosmetics industry .
- The efficient screening of antioxidant peptides stands at the forefront of cutting-edge research . After the novel antioxidant peptides are screened and identified, a time-consuming activity evaluation is another indispensable procedure, especially in in vivo models .
-
Food Science
- H-Gly-Cys-OH could potentially be used in food science as an antioxidant .
- Peptides derived from dietary proteins, have been reported to display significant antioxidant activity, which may exert notably beneficial effects in promoting human health and in food processing .
- The preparation methods and antioxidant capacity evaluation assays of peptides and a prediction scheme of quantitative structure–activity relationship (QSAR) will also be pointed out and discussed .
-
Pharmaceuticals
- H-Gly-Cys-OH could potentially be used in pharmaceuticals .
- The tripeptide H-Lys-Lys-Gly-OH was synthesized. Its toxic properties and biological activity were studied .
- The tripeptide was synthesized by extending the peptide chain from the C-terminus by synthesizing N2, N6 -dicarbobenzoxylysine [ N2, N6 - (Cbz) 2 Lys] and N6 -carbobenzoxylysine ( N6 -CbzLys) methyl ester hydrochloride and condensing them by the mixed anhydride method .
-
Cosmetics
- H-Gly-Cys-OH could potentially be used in cosmetics .
- Bioactive peptides have gained significant attention in the cosmetic industry due to their potential in enhancing skin health and beauty .
- These small protein fragments exhibit various biological activities, such as antioxidant, anti-aging, anti-inflammatory, and antimicrobial activities, making them ideal ingredients for cosmetic formulations .
-
Therapy
- H-Gly-Cys-OH could potentially be used in therapy .
- l-Cysteine (Cys) is metabolically fundamental sulfur compound and important components in various cellular factors .
- Free-form Cys itself as a simple monomeric amino acid was recently shown to function in a novel antioxidative system (cysteine/cystine shuttle system) in Escherichia coli .
-
Cellular Models
- H-Gly-Cys-OH could potentially be used in cellular models .
- In enzymology, a glutathione gamma-glutamylcysteinyltransferase ( EC 2.3.2.15) is an enzyme that catalyzes the chemical reaction .
- Thus, the two substrates of this enzyme are glutathione and [Glu (-Cys)]n-Gly, whereas its two products are Gly and [Glu (-Cys)]n+1-Gly .
-
Fluorescent Probes
- Field: Biochemistry and Molecular Biology .
- Application: A fluorescent probe was synthesized that showed rapid selective and sensitive responses for Cys/Hcy and GSH . This probe can be used as a naked-eye detector for Cys/Hcy and GSH from other analytes .
- Method: The probe was synthesized and tested for its ability to detect and discriminate Cys/Hcy from GSH with two fluorescent emission signals without spectral crosstalk .
- Results: The probe was not only easily prepared with a high yield, but also showed rapid selective and sensitive responses for Cys/Hcy and GSH .
-
Peptide Synthesis
- Field: Biochemistry .
- Application: Fmoc-protected pseudoprolines were synthesized and applied in peptide synthesis not as dipeptides but as individual amino acids .
- Method: Different acylation protocols and amino acids were tested to acylate pseudoprolines . Several “difficult” peptides were synthesized to confirm the efficacy of such constructions .
- Results: It was shown that pseudoprolines could be easily synthesized and used in automated or manual synthesis not as dipeptides but as ordinary amino acids .
-
Biochemical Probes
- Field: Biochemistry .
- Application: A fluorescent probe was synthesized that showed rapid selective and sensitive responses for Cys/Hcy and GSH . This probe can be used as a naked-eye detector for Cys/Hcy and GSH from other analytes .
- Method: The probe was synthesized and tested for its ability to detect and discriminate Cys/Hcy from GSH with two fluorescent emission signals without spectral crosstalk .
- Results: The probe was not only easily prepared with a high yield, but also showed rapid selective and sensitive responses for Cys/Hcy and GSH .
-
Peptide Synthesis
- Field: Biochemistry .
- Application: Fmoc-protected pseudoprolines were synthesized and applied in peptide synthesis not as dipeptides but as individual amino acids .
- Method: Different acylation protocols and amino acids were tested to acylate pseudoprolines . Several “difficult” peptides were synthesized to confirm the efficacy of such constructions .
- Results: It was shown that pseudoprolines could be easily synthesized and used in automated or manual synthesis not as dipeptides but as ordinary amino acids .
Zukünftige Richtungen
The future directions in the research of (H-Gly-Cys-OH)2 could involve further exploration of its role in inducing oxidative stress and lipid peroxidation, and its potential implications in the development of human cancers . Additionally, advancements in peptide synthesis methods could also open up new avenues for the production and application of (H-Gly-Cys-OH)2 .
Eigenschaften
IUPAC Name |
(2R)-2-[(2-aminoacetyl)amino]-3-[[(2R)-2-[(2-aminoacetyl)amino]-2-carboxyethyl]disulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O6S2/c11-1-7(15)13-5(9(17)18)3-21-22-4-6(10(19)20)14-8(16)2-12/h5-6H,1-4,11-12H2,(H,13,15)(H,14,16)(H,17,18)(H,19,20)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEXRJMTJAKHSB-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)CN)SSCC(C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)NC(=O)CN)SSC[C@@H](C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(H-Gly-Cys-OH)2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



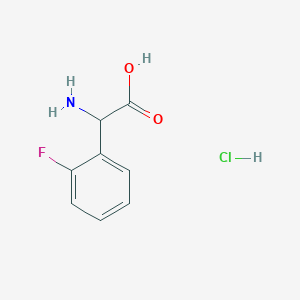
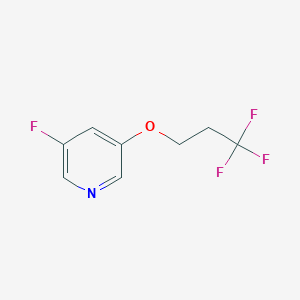
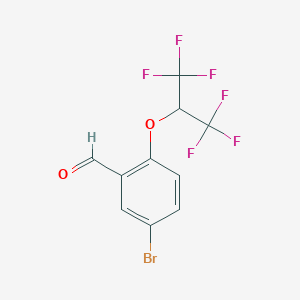
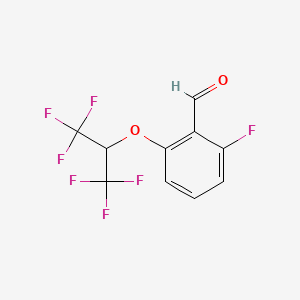
![7-(Bromomethyl)-6-oxaspiro[3.4]octan-5-one](/img/structure/B1446969.png)
![3-[(2-Naphthyloxy)methyl]piperidine hydrochloride](/img/structure/B1446973.png)
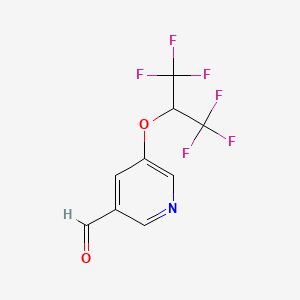
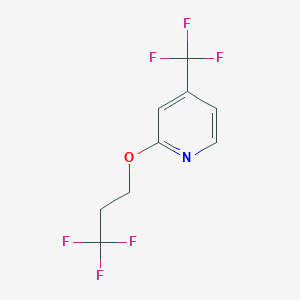
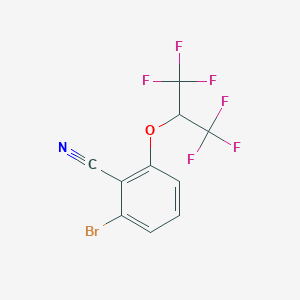
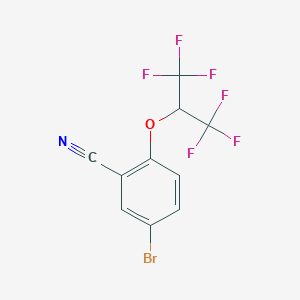
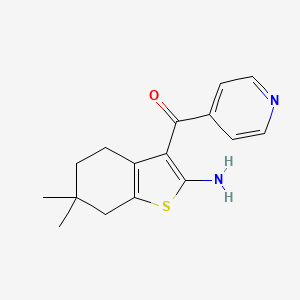
![[1-(Morpholin-4-yl)cyclopropyl]methanamine](/img/structure/B1446981.png)
